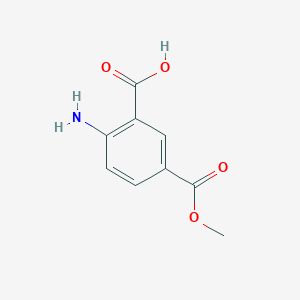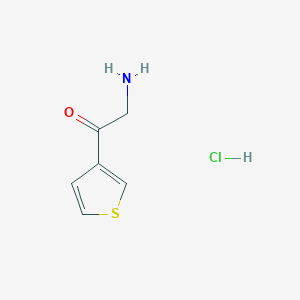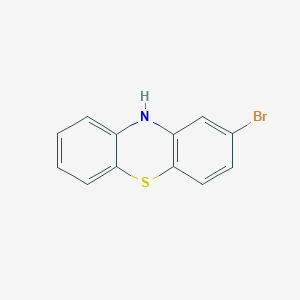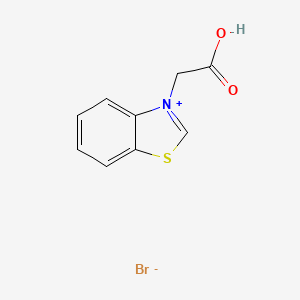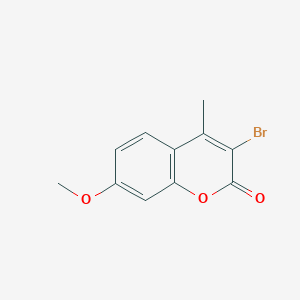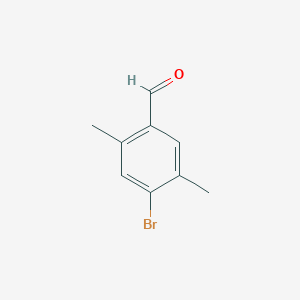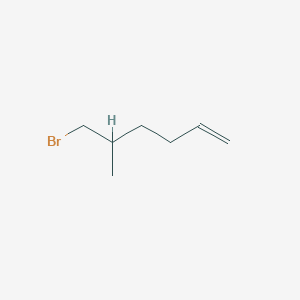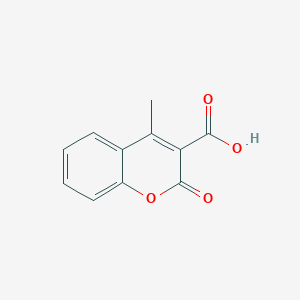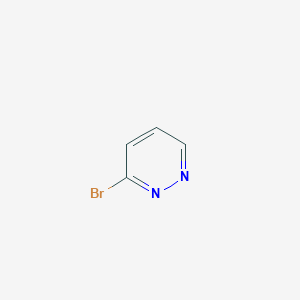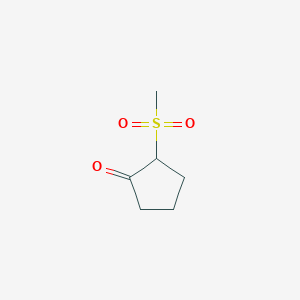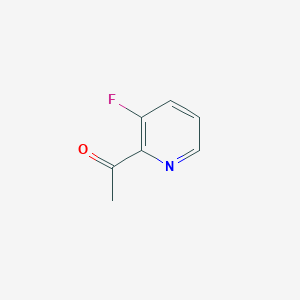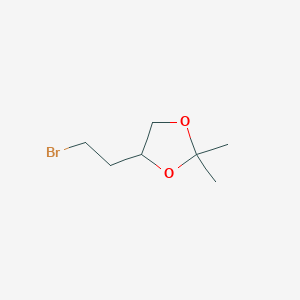
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
Overview
Description
The compound of interest, 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane, is a chemical that has been synthesized and studied for its potential use in organic synthesis. It is a derivative of 1,3-dioxolane, which is a heterocyclic acetal and a valuable building block in organic chemistry due to its ability to act as a protective group and a precursor to various functional groups .
Synthesis Analysis
The synthesis of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane involves the bromination of 2-Methyl-1,3-dioxolane-2-ethanol, which itself is prepared from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst. The bromination step is carried out using dibromotriphenylphosphorane, prepared in situ by titrating triphenylphosphine with bromine at low temperatures. This method provides a 75% isolated yield of the target compound .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane is not detailed in the provided papers, related compounds such as 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane have been investigated using NMR spectroscopy and X-ray structural analysis. These studies reveal that such compounds typically adopt a chair conformation with equatorial orientation of substituents, which could be indicative of the conformational preferences of similar 1,3-dioxolane derivatives .
Chemical Reactions Analysis
The 1,3-dioxolane moiety is known for participating in various chemical reactions. For instance, 3-bromopropenyl methylcarbonate reacts with aldehydes to form 4,5-disubstituted 5-vinyl-1,3-dioxolan-2-ones, indicating that brominated 1,3-dioxolanes can be involved in further functionalization reactions . Additionally, 4-(Bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one, a related compound, has been used as a "masked" α-Bromo-α'-hydroxy ketone in the synthesis of heterocyclic systems, demonstrating the versatility of brominated 1,3-dioxolanes in synthesizing complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane are not explicitly discussed in the provided papers. However, the properties of similar brominated 1,3-dioxolane compounds suggest that they are likely to be solid at room temperature and may exhibit reactivity typical of bromoalkanes, such as participation in nucleophilic substitution reactions. The presence of the 1,3-dioxolane ring may also confer some degree of stability to the compound, making it a useful intermediate in organic synthesis .
Scientific Research Applications
Synthesis of Ionic Liquids
- Application Summary: The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, which is structurally similar to the compound you mentioned, has been synthesized as a precursor for ionic liquids .
- Methods of Application: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
Electrochemical Bromofunctionalization of Alkenes
- Application Summary: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
Synthesis of Fluorinated Ionic Liquids
- Application Summary: The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, which is structurally similar to the compound you mentioned, has been synthesized as a versatile precursor for ionic liquids .
- Methods of Application: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
Electrochemical Bromofunctionalization of Alkenes
- Application Summary: The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .
- Methods of Application: The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results or Outcomes: Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
Synthesis of Fluorinated Ionic Liquids
- Application Summary: The compound 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine, which is structurally similar to the compound you mentioned, has been synthesized as a versatile precursor for ionic liquids .
- Methods of Application: The title compound was synthesized via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .
Applications in Pharmaceutical Synthesis
- Application Summary: (2-Bromoethyl)benzene, an aryl bromide compound, is crucial in various sectors due to its unique structure and chemical properties. It serves as a building block for complex organic molecules and acts as an intermediate in industrial processes and research .
- Methods of Application: In a recent study, researchers utilized (2-Bromoethyl)benzene as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .
- Results or Outcomes: The resulting compound served as a key intermediate in the production of β-peptidomimetics. These β-peptidomimetics were designed based on a pharmacophore model derived from short cationic antimicrobial peptides .
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes understanding its toxicity, flammability, environmental impact, etc.
Future Directions
This involves a discussion of potential future research directions. It could include potential applications of the compound, areas where further study is needed, etc.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCINDQADIBQHKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538315 | |
| Record name | 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | |
CAS RN |
89942-18-7 | |
| Record name | 4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


